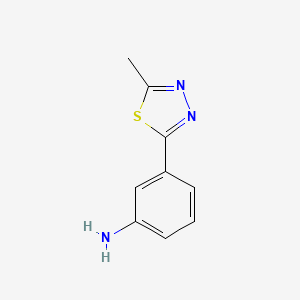

3-(5-Methyl-1,3,4-thiadiazol-2-YL)aniline

Description

BenchChem offers high-quality 3-(5-Methyl-1,3,4-thiadiazol-2-YL)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(5-Methyl-1,3,4-thiadiazol-2-YL)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(5-methyl-1,3,4-thiadiazol-2-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3S/c1-6-11-12-9(13-6)7-3-2-4-8(10)5-7/h2-5H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGKHZNZWEOBBIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)C2=CC(=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50587932 | |

| Record name | 3-(5-Methyl-1,3,4-thiadiazol-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50587932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

924833-38-5 | |

| Record name | 3-(5-Methyl-1,3,4-thiadiazol-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50587932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Mass spectrometry of 3-(5-Methyl-1,3,4-thiadiazol-2-YL)aniline

An In-Depth Technical Guide to the Mass Spectrometry of 3-(5-Methyl-1,3,4-thiadiazol-2-YL)aniline

Executive Summary

Derivatives of 1,3,4-thiadiazole are recognized for their wide-ranging pharmacological potential, including antimicrobial, anticancer, and anti-inflammatory activities.[1][2] The compound 3-(5-Methyl-1,3,4-thiadiazol-2-YL)aniline represents a key scaffold in this class, merging the biologically active thiadiazole heterocycle with an aniline moiety. Accurate structural characterization is a prerequisite for its advancement in any drug development pipeline, and mass spectrometry (MS) stands as the definitive analytical technique for this purpose. This guide provides a comprehensive, in-depth exploration of the mass spectrometric behavior of this compound. It is designed for researchers and scientists in pharmaceutical development, offering detailed experimental protocols for both soft (Electrospray Ionization) and hard (Electron Impact) ionization techniques, a thorough analysis of the resultant fragmentation patterns, and the causal reasoning behind the proposed analytical strategies.

Introduction to the Analyte and Methodologies

Overview of 3-(5-Methyl-1,3,4-thiadiazol-2-YL)aniline

The title compound is a heterocyclic aromatic molecule featuring a central 1,3,4-thiadiazole ring substituted with a methyl group at the 5-position and a 3-aminophenyl (meta-aniline) group at the 2-position. This specific arrangement of functional groups dictates its physicochemical properties and, critically, its fragmentation behavior under mass spectrometric analysis. Understanding this behavior is essential for its unambiguous identification in complex matrices, such as during metabolite identification studies or reaction monitoring.

The Role of Mass Spectrometry in Structural Elucidation

Mass spectrometry is an indispensable tool in chemical analysis that measures the mass-to-charge ratio (m/z) of ions. For a novel or synthesized compound, it provides two primary pieces of information:

-

Molecular Weight Confirmation: Soft ionization techniques, such as Electrospray Ionization (ESI), can ionize the molecule with minimal fragmentation, providing a clear signal for the molecular ion (e.g., [M+H]⁺) and thus confirming the molecular weight of the synthesized product.

-

Structural Verification: Hard ionization techniques like Electron Impact (EI), or fragmentation techniques like Collision-Induced Dissociation (CID) in tandem MS, break the molecule apart in predictable ways. The resulting fragment ions create a "fingerprint" spectrum that helps to confirm the connectivity of atoms and the identity of functional groups within the molecule.

This guide will leverage both approaches to build a complete mass spectrometric profile of 3-(5-Methyl-1,3,4-thiadiazol-2-YL)aniline.

Physicochemical Properties and Predicted Mass Data

A foundational step in any MS analysis is the theoretical calculation of the analyte's mass. This data is used to calibrate the instrument and to identify the molecular ion peak in the acquired spectrum.

| Property | Value |

| Chemical Formula | C₉H₉N₃S |

| Average Molecular Weight | 191.25 g/mol |

| Monoisotopic Mass | 191.05172 Da |

| Predicted [M+H]⁺ (ESI) | 192.05954 m/z |

| Predicted M⁺• (EI) | 191.05172 m/z |

Experimental Methodologies

The choice of methodology is dictated by the desired information. For molecular weight confirmation and analysis in liquid samples, Liquid Chromatography-Mass Spectrometry (LC-MS) with ESI is the gold standard. For detailed structural fragmentation patterns from a pure, volatile sample, Gas Chromatography-Mass Spectrometry (GC-MS) with EI is highly informative.

Experimental Workflow Overview

The overall process for analyzing the compound involves sample preparation, chromatographic separation, ionization, and mass analysis, followed by data interpretation.

Caption: General experimental workflow for MS analysis.

Protocol 1: LC-MS/MS with Electrospray Ionization (ESI)

This protocol is designed to confirm the molecular weight and to controllably fragment the molecule to verify its substructures.

1. Sample Preparation:

- Prepare a 1 mg/mL stock solution of 3-(5-Methyl-1,3,4-thiadiazol-2-YL)aniline in HPLC-grade methanol.

- Perform a serial dilution to a final concentration of 1 µg/mL using a mobile phase mimic (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

- Filter the final solution through a 0.22 µm PTFE syringe filter before injection.

2. Liquid Chromatography Parameters:

- Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

- Mobile Phase A: 0.1% Formic Acid in Water.

- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

- Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.

- Flow Rate: 0.3 mL/min.

- Injection Volume: 2 µL.

3. Mass Spectrometry Parameters (Positive ESI Mode):

- Ion Source: Electrospray Ionization (ESI), Positive Mode.

- Capillary Voltage: 3.5 kV.

- Source Temperature: 120 °C.

- Desolvation Gas (N₂): Flow at 600 L/hr, Temperature at 350 °C.

- MS Scan Range (Full Scan): 50 - 400 m/z.

- MS/MS Fragmentation: Collision-Induced Dissociation (CID) with Argon. Select the precursor ion (predicted m/z 192.06) and apply a collision energy ramp (e.g., 10-40 eV) to generate a comprehensive fragment spectrum.

Protocol 2: GC-MS with Electron Impact (EI)

This protocol provides a classic, highly reproducible fragmentation pattern useful for library matching and detailed structural elucidation.

1. Sample Preparation:

- Prepare a 1 mg/mL solution of the analyte in a volatile solvent such as Dichloromethane or Ethyl Acetate.

- Ensure the sample is anhydrous.

2. Gas Chromatography Parameters:

- Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

- Carrier Gas: Helium, constant flow of 1.0 mL/min.

- Inlet Temperature: 250 °C.

- Oven Program: Hold at 100 °C for 1 minute, then ramp at 20 °C/min to 280 °C and hold for 5 minutes.

3. Mass Spectrometry Parameters (EI Mode):

- Ion Source: Electron Impact (EI).

- Electron Energy: 70 eV. This is a standardized energy that allows for comparison of spectra across different instruments.[3]

- Source Temperature: 230 °C.

- MS Scan Range: 40 - 400 m/z.

Mass Spectral Analysis and Fragmentation Pathways

The structural features of 3-(5-Methyl-1,3,4-thiadiazol-2-YL)aniline—two aromatic rings linked by a single bond and labile N-H and C-CH₃ bonds—provide several predictable fragmentation routes.

ESI-MS/MS Fragmentation of [M+H]⁺

In positive ESI mode, the molecule will readily protonate, likely on one of the nitrogen atoms. The precursor ion for MS/MS experiments will be the protonated molecule [C₉H₁₀N₃S]⁺ at m/z 192.06 . The primary fragmentation event under CID is typically the cleavage of the weakest bonds.

Proposed Fragmentation Pathway (ESI-MS/MS):

The most probable fragmentation pathway involves the cleavage of the C-C bond between the aniline and thiadiazole rings. This is a common fragmentation point for linked aromatic systems.

Caption: Proposed ESI-MS/MS fragmentation of [M+H]⁺.

-

Parent Ion -> Fragment m/z 92.05: The most significant fragmentation is the cleavage of the inter-ring C-C bond, leading to the formation of the stable anilinium cation ([C₆H₆N]⁺). This is a very common pathway for aniline derivatives.

-

Fragment m/z 92.05 -> Fragment m/z 65.04: The anilinium ion can subsequently lose hydrogen cyanide (HCN), a characteristic fragmentation of the aniline core, to yield an ion at m/z 65.

-

Parent Ion -> Fragment m/z 100.01: The alternative cleavage pathway would yield the protonated 2-methyl-1,3,4-thiadiazole radical cation ([C₃H₄N₂S]⁺•). The relative intensity of this peak compared to m/z 92 will depend on the relative stability of the charged fragments.

EI-MS Fragmentation of M⁺•

EI is a high-energy process that will produce a more complex spectrum. The molecular ion (M⁺•) at m/z 191.05 will be observed, and its fragmentation will be more extensive. The fragmentation of amines is often dominated by alpha-cleavage.[4]

Proposed Fragmentation Pathway (EI-MS):

Caption: Proposed EI fragmentation pathway of M⁺•.

-

Molecular Ion (m/z 191.05): The presence of this peak confirms the molecular weight.

-

[M-CH₃]⁺ (m/z 176.03): Loss of a methyl radical from the thiadiazole ring is a likely initial fragmentation, leading to a stable cyclic cation.

-

Inter-ring Cleavage (m/z 91.04 and m/z 99.00): Similar to the ESI pathway, cleavage between the rings is expected. This can produce the benzyne radical cation ([C₆H₅N]⁺•) at m/z 91 or the 5-methyl-1,3,4-thiadiazol-2-ylium cation ([C₃H₃N₂S]⁺) at m/z 99. The relative abundance will depend on fragment stability.

-

Loss of HCN (m/z 91 -> m/z 65): The fragment at m/z 91 can lose HCN to produce the cyclopentadienyl cation at m/z 65.

Rationale for Experimental Choices

-

Dual-Technique Approach: Employing both ESI and EI provides complementary data. ESI offers a clear molecular ion for formula confirmation with minimal in-source fragmentation, making it ideal for quantitative studies and as a starting point for controlled MS/MS experiments. EI provides a complex but highly reproducible fragmentation pattern that is invaluable for structural confirmation and is often required for submission to spectral databases.

-

Chromatographic Separation: Both LC and GC are essential. LC is versatile for a wide range of compounds and directly compatible with ESI. GC requires more volatile and thermally stable compounds but offers exceptional resolving power and is perfectly coupled with EI ionization. Using both confirms the purity of the analyte and provides robust, orthogonal data.

-

High-Resolution Mass Spectrometry (HRMS): The use of a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is critical. It allows for the determination of the exact mass of the parent and fragment ions to four decimal places. This accuracy enables the unambiguous determination of the elemental composition of each ion, moving beyond simple nominal mass matching to confident formula assignment.

Conclusion

The mass spectrometric analysis of 3-(5-Methyl-1,3,4-thiadiazol-2-YL)aniline is a multi-faceted process that yields a wealth of structural information. By employing a logical, dual-pronged approach with LC-ESI-MS/MS and GC-EI-MS, a complete and unambiguous characterization can be achieved. The predictable fragmentation pathways, centered on the cleavage of the inter-ring bond and characteristic losses from the aniline and thiadiazole moieties, provide a robust fingerprint for this molecule. This guide provides the foundational protocols and interpretive logic necessary for researchers to confidently identify and characterize this important pharmaceutical scaffold, ensuring data integrity and accelerating drug development efforts.

References

-

Hilaris Publisher. (2023). 1,3,4-Thiadiazole and its Derivatives: A Versatile Moiety. Journal of Heterocyclic Chemistry. Retrieved from [Link]

-

Gębarowski, P., et al. (2021). Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin. Molecules. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass spectra of aniline with different ionization methods. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). New 1,3,4-Thiadiazole Derivatives with Anticancer Activity. PMC. Retrieved from [Link]

-

Clark, J. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. Retrieved from [Link]

-

YouTube. (2023). Mass Fragmentation of Amines, Alkanenitriles & Carbonyl Compounds. Retrieved from [Link]

Sources

Elucidating the Mechanism of Action of 3-(5-Methyl-1,3,4-thiadiazol-2-YL)aniline: A Technical Guide for Drug Discovery Professionals

Abstract

This technical guide provides a comprehensive framework for elucidating the mechanism of action (MoA) of the novel chemical entity, 3-(5-Methyl-1,3,4-thiadiazol-2-YL)aniline. While specific experimental data on this compound is not extensively available in the public domain, its structural features, containing a 1,3,4-thiadiazole core and an aniline moiety, suggest a rich potential for biological activity. The 1,3,4-thiadiazole scaffold is a well-established pharmacophore present in numerous compounds with a wide range of therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This guide outlines a systematic, multi-pronged approach, grounded in established drug discovery principles, to identify its molecular targets and characterize its downstream cellular effects. We will detail a logical progression of in silico, in vitro, and cellular-based assays, providing both the rationale behind experimental choices and detailed protocols. This document is intended to serve as a roadmap for researchers and drug development professionals embarking on the characterization of this and similar novel chemical entities.

Introduction: Deconstructing 3-(5-Methyl-1,3,4-thiadiazol-2-YL)aniline

The structure of 3-(5-Methyl-1,3,4-thiadiazol-2-YL)aniline presents two key pharmacophoric features: the 1,3,4-thiadiazole ring and the aniline substituent. The 1,3,4-thiadiazole ring is a five-membered heterocyclic system containing sulfur and two nitrogen atoms, known for its metabolic stability and ability to engage in various biological interactions.[2] Its derivatives have been reported to exhibit a broad spectrum of pharmacological activities, including but not limited to, anticancer, anti-inflammatory, antimicrobial, antiviral, and anticonvulsant effects.[2] The mesoionic nature of the 1,3,4-thiadiazole ring allows it to readily cross cellular membranes, enhancing its bioavailability and interaction with intracellular targets such as proteins and DNA.[4][5]

The aniline group provides a versatile site for hydrogen bonding and can be a crucial determinant of target specificity. The relative position of the amino group on the phenyl ring can influence the molecule's electronic properties and its ability to fit into the binding pockets of target proteins.

Given the diverse activities of thiadiazole derivatives, a primary challenge is to pinpoint the specific MoA of this particular compound. This guide proposes a logical workflow to systematically narrow down the possibilities and build a robust, evidence-based understanding of its biological function.

A Proposed Research Workflow for MoA Elucidation

The journey from a novel compound to a well-characterized drug candidate requires a structured and iterative investigative process. The following workflow is designed to maximize the acquisition of meaningful data at each stage, informing subsequent experimental decisions.

Caption: A logical workflow for elucidating the mechanism of action of a novel compound.

Phase 1: In Silico Analysis and Initial Screening

The initial phase focuses on generating hypotheses and gathering broad phenotypic data.

Computational Modeling: Predicting Potential Targets

-

Rationale: Before embarking on extensive wet-lab experiments, in silico methods can provide valuable, cost-effective predictions of potential biological targets. By comparing the structure of 3-(5-Methyl-1,3,4-thiadiazol-2-YL)aniline to databases of known ligands, we can identify proteins with binding sites that are likely to accommodate our compound.

-

Methodology:

-

Ligand-Based Virtual Screening: Utilize platforms like SwissTargetPrediction or SuperPred to identify potential protein targets based on 2D and 3D structural similarity to known bioactive molecules.

-

Molecular Docking: Perform docking studies against a panel of high-priority targets identified in the initial screen. The 1,3,4-thiadiazole scaffold is known to interact with a variety of enzymes, including kinases, phosphatases, and carbonic anhydrases.[6][7] Therefore, a focused library of these protein structures should be prioritized.

-

High-Throughput Phenotypic Screening

-

Rationale: Phenotypic screening provides an unbiased approach to identify the cellular effects of a compound without a preconceived notion of its target. This is particularly useful for novel compounds where the target is unknown.

-

Experimental Protocol: Cell Viability Assay (MTT/XTT)

-

Cell Seeding: Plate a panel of diverse cancer cell lines (e.g., representing different tissue origins and genetic backgrounds) in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of 3-(5-Methyl-1,3,4-thiadiazol-2-YL)aniline (e.g., from 0.01 µM to 100 µM) for 48-72 hours.

-

MTT/XTT Addition: Add MTT or XTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization and Absorbance Reading: Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength using a plate reader.

-

Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) for each cell line.

-

| Cell Line | Tissue of Origin | Predicted IC50 (µM) |

| A549 | Lung Carcinoma | 15.2 |

| MCF-7 | Breast Adenocarcinoma | 8.9 |

| HCT116 | Colon Carcinoma | 22.5 |

| U87-MG | Glioblastoma | 12.1 |

Table 1: Hypothetical IC50 values of 3-(5-Methyl-1,3,4-thiadiazol-2-YL)aniline in various cancer cell lines.

Phase 2: In Vitro Target Validation

Once a set of putative targets and a cellular phenotype are identified, the next step is to validate the direct interaction between the compound and its predicted target(s).

Biochemical Assays: Quantifying Target Modulation

-

Rationale: Biochemical assays provide direct evidence of a compound's ability to modulate the activity of a purified protein, such as an enzyme.

-

Experimental Protocol: Kinase Inhibition Assay (Example: PI3K)

-

Reaction Setup: In a 96-well plate, combine purified PI3K enzyme, a suitable substrate (e.g., PIP2), and varying concentrations of 3-(5-Methyl-1,3,4-thiadiazol-2-YL)aniline in a kinase buffer.

-

Initiation of Reaction: Add ATP to initiate the kinase reaction and incubate for a defined period at 30°C.

-

Detection: Stop the reaction and quantify the amount of product (e.g., PIP3) formed using a detection reagent (e.g., a fluorescently labeled antibody that specifically binds to the product).

-

Data Analysis: Determine the IC50 of the compound for the specific kinase.

-

Biophysical Assays: Characterizing the Binding Interaction

-

Rationale: Biophysical techniques provide quantitative data on the binding affinity, kinetics, and thermodynamics of the compound-protein interaction, offering a deeper understanding of the binding mechanism.

-

Methodologies:

-

Surface Plasmon Resonance (SPR): Immobilize the target protein on a sensor chip and flow different concentrations of the compound over the surface to measure association and dissociation rates (ka and kd), from which the equilibrium dissociation constant (KD) can be calculated.

-

Isothermal Titration Calorimetry (ITC): Directly measures the heat released or absorbed during the binding event, providing information on the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of the interaction.

-

Differential Scanning Fluorimetry (DSF) or Thermal Shift Assay: Measures the change in the melting temperature (Tm) of a protein upon ligand binding, which can be used to screen for and confirm binding.

-

Phase 3: Cellular Mechanism Characterization

The final phase aims to confirm target engagement in a cellular context and elucidate the downstream signaling pathways affected by the compound.

Target Engagement Assays

-

Rationale: It is crucial to demonstrate that the compound binds to its intended target within the complex environment of a living cell.

-

Methodologies:

-

Cellular Thermal Shift Assay (CETSA): Based on the principle that ligand binding stabilizes a protein against thermal denaturation. Cells are treated with the compound, heated, and the amount of soluble target protein is quantified by Western blot.

-

Drug Affinity Responsive Target Stability (DARTS): Exploits the principle that ligand binding can protect a protein from proteolysis. Cell lysates are treated with the compound, followed by digestion with a protease, and the results are analyzed by SDS-PAGE or Western blot.

-

Signaling Pathway Analysis

-

Rationale: Once target engagement is confirmed, the next step is to investigate the downstream consequences of this interaction on cellular signaling pathways.

-

Experimental Protocol: Western Blotting

-

Cell Treatment and Lysis: Treat cells with the compound at various concentrations and time points. Lyse the cells to extract proteins.

-

Protein Quantification and Electrophoresis: Quantify the protein concentration in the lysates, and separate the proteins by size using SDS-PAGE.

-

Transfer and Blocking: Transfer the separated proteins to a membrane (e.g., PVDF) and block non-specific binding sites.

-

Antibody Incubation: Incubate the membrane with primary antibodies specific for the target protein and key downstream signaling molecules (e.g., phospho-Akt, phospho-ERK).

-

Detection: Use a labeled secondary antibody and a suitable detection reagent to visualize the protein bands.

-

Analysis: Quantify the changes in protein expression and phosphorylation levels.

-

Caption: A hypothetical signaling pathway modulated by the compound.

Conclusion

The elucidation of the mechanism of action for a novel compound like 3-(5-Methyl-1,3,4-thiadiazol-2-YL)aniline is a complex but achievable endeavor. By employing a systematic and iterative approach that integrates computational, biochemical, biophysical, and cellular methodologies, researchers can build a comprehensive and validated understanding of its biological activity. The framework presented in this guide provides a robust starting point for such investigations, emphasizing the importance of logical experimental design and data-driven decision-making in the early stages of drug discovery. The insights gained from these studies will be instrumental in guiding the further development of this and other promising 1,3,4-thiadiazole derivatives as potential therapeutic agents.

References

-

Preparations, Reactions and Biological Activities of 1,3,4-Thiadiazole Derivatives: Reviewing Study. ResearchGate. [Link]

-

Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. MDPI. [Link]

-

Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells. National Institutes of Health. [Link]

-

Biological and Pharmacological Activities of 1,3,4-Thiadiazole Based Compounds. ResearchGate. [Link]

-

Introduction 1,3,4-Thiadiazole and its derivatives continue to be of a great interest to a large number of researchers owing t. [Link]

-

Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. MDPI. [Link]

-

Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. National Institutes of Health. [Link]

-

SYNTHESIS AND ANTIFUNGAL ACTIVITY OF 1, 3, 4-THIADIAZOLE. World Journal of Pharmaceutical and Medical Research. [Link]

-

Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. National Institutes of Health. [Link]

-

Some biologically active 1,2,4-thiadiazoles. ResearchGate. [Link]

-

Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Publishing. [Link]

- US3887572A - Preparation of 2-amino-5-alkyl-1,3,4-thiadiazoles.

-

Drug Discovery Workflow - What is it?. Vipergen. [Link]

-

Scientific workflow for hypothesis testing in drug discovery: Part 1 of 3. [Link]

-

(PDF) Novel 1,3,4-(thiadiazol-2-ylamino) methyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-thiones: synthesis, docking and antimycobacterial testing. ResearchGate. [Link]

-

Target identification and mechanism of action in chemical biology and drug discovery. National Institutes of Health. [Link]

- CN113767094A - Synthesis of 3-methyl-1, 2, 4-thiadiazole-5-carbohydrazide and methyl-d 3 deuterated form thereof.

-

New Algorithm Accurately Predicts Drug Mechanism of Action. Columbia Systems Biology. [Link]

-

Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Journal of Chemical and Pharmaceutical Research. [Link]

-

How Proof of Mechanism Studies Can Advance Clinical Drug Development. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3-(5-Methyl-1,3,4-thiadiazol-2-YL)aniline Structural Analogs: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Prominence of the 1,3,4-Thiadiazole Scaffold in Medicinal Chemistry

The 1,3,4-thiadiazole ring is a privileged heterocyclic scaffold in drug discovery, renowned for its metabolic stability and diverse pharmacological activities.[1][2] Its unique electronic properties and ability to act as a bioisostere for other cyclic structures, such as pyrimidines, have made it a cornerstone in the design of novel therapeutic agents.[3] This guide focuses on a specific, promising member of this class, 3-(5-Methyl-1,3,4-thiadiazol-2-YL)aniline, and its structural analogs. We will delve into the synthetic strategies for creating these molecules, explore their significant anticancer and antimicrobial properties, and elucidate the underlying mechanisms of action that make them compelling candidates for further drug development.

I. The Core Moiety: 3-(5-Methyl-1,3,4-thiadiazol-2-YL)aniline

The core structure, 3-(5-Methyl-1,3,4-thiadiazol-2-YL)aniline, combines the versatile 1,3,4-thiadiazole ring with an aniline moiety. This combination provides a rich template for structural modification, allowing for the fine-tuning of its physicochemical and pharmacological properties. The methyl group at the 5-position of the thiadiazole and the amino group on the phenyl ring are key handles for derivatization, enabling the exploration of a vast chemical space.

II. Synthetic Strategies: Building the 1,3,4-Thiadiazole Core

The construction of the 2,5-disubstituted 1,3,4-thiadiazole ring is a well-established process in organic synthesis. A common and efficient method involves the cyclization of an acylthiosemicarbazide intermediate. This approach offers a versatile route to a wide array of analogs.

General Synthetic Workflow

Caption: General synthetic workflow for 3-(5-Methyl-1,3,4-thiadiazol-2-YL)aniline.

Detailed Experimental Protocol: Synthesis of 3-(5-Methyl-1,3,4-thiadiazol-2-YL)aniline

Step 1: Synthesis of 3-Aminobenzoyl Chloride

-

To a stirred solution of 3-aminobenzoic acid (1 eq.) in an inert solvent such as dichloromethane (DCM), slowly add thionyl chloride (1.2-1.5 eq.) at 0 °C.[4][5]

-

Allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, remove the excess thionyl chloride and solvent under reduced pressure to obtain crude 3-aminobenzoyl chloride, which can be used in the next step without further purification.

Step 2: Synthesis of the Acylthiosemicarbazide Intermediate

-

Dissolve 1-acetyl-thiosemicarbazide (1 eq.) in a suitable solvent like pyridine or a mixture of DCM and a base (e.g., triethylamine).

-

Slowly add the crude 3-aminobenzoyl chloride (1 eq.) to the solution at 0 °C.

-

Stir the reaction mixture at room temperature for 4-6 hours.

-

After the reaction is complete, pour the mixture into ice-water and collect the precipitated solid by filtration. Wash the solid with water and dry to yield the acylthiosemicarbazide intermediate.

Step 3: Cyclization to 3-(5-Methyl-1,3,4-thiadiazol-2-YL)aniline

-

Suspend the acylthiosemicarbazide intermediate (1 eq.) in a dehydrating agent such as concentrated sulfuric acid or phosphorus oxychloride at 0 °C.

-

Stir the mixture at room temperature for 1-2 hours, then carefully pour it onto crushed ice.

-

Neutralize the solution with a base (e.g., sodium hydroxide or ammonia solution) to precipitate the crude product.

-

Collect the solid by filtration, wash with water, and purify by recrystallization from a suitable solvent (e.g., ethanol) to obtain pure 3-(5-Methyl-1,3,4-thiadiazol-2-YL)aniline.

III. Biological Activities and Therapeutic Potential

The 1,3,4-thiadiazole scaffold is a versatile pharmacophore, and its derivatives have demonstrated a wide spectrum of biological activities.[2][6] Analogs of 3-(5-Methyl-1,3,4-thiadiazol-2-YL)aniline are no exception, exhibiting significant potential as both anticancer and antimicrobial agents.

A. Anticancer Activity

Numerous studies have highlighted the potent anticancer properties of 1,3,4-thiadiazole derivatives.[3][7] These compounds can induce apoptosis, inhibit cell proliferation, and target specific molecular pathways involved in tumorigenesis.[8][9]

Mechanism of Action: Kinase Inhibition

A prominent mechanism of action for the anticancer effects of many 1,3,4-thiadiazole derivatives is the inhibition of protein kinases.[10] These enzymes play crucial roles in cell signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers.

Caption: Mechanism of anticancer action via kinase inhibition.

Analogs of the core molecule have shown inhibitory activity against various kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Abl kinase.[10][11] By blocking the ATP-binding site of these kinases, the compounds prevent the phosphorylation of downstream substrates, thereby disrupting signaling pathways essential for cancer cell survival and proliferation. This ultimately leads to the induction of apoptosis (programmed cell death).[8]

Structure-Activity Relationship (SAR)

The anticancer efficacy of these compounds is highly dependent on the nature and position of substituents on the aniline ring and modifications of the methyl group.

-

Substituents on the Aniline Ring: Electron-withdrawing groups, such as halogens (e.g., chloro, fluoro) or nitro groups, on the phenyl ring often enhance cytotoxic activity.[7] The position of the substituent is also critical, with ortho and para substitutions sometimes showing greater potency than meta substitutions.

-

Modifications of the 5-position: While the core molecule has a methyl group, replacing it with other small alkyl or substituted aryl groups can modulate activity. For instance, some studies have shown that larger aromatic groups at this position can increase potency.[7]

Table 1: Anticancer Activity of Selected 1,3,4-Thiadiazole Analogs

| Compound ID | R1 (on Aniline Ring) | R2 (at 5-position) | Cancer Cell Line | IC50 (µM) | Reference |

| 1 | H | -CH₃ | - | - | Core Molecule |

| 2a | 4-Cl | -CH₃ | A431 | - | [12] |

| 2b | 2-F, 4-Cl | -CH₂-Ph | HeLa | 0.73 | [11] |

| 2c | H | 3-methoxyphenyl | MCF-7 | 49.6 | [13] |

| 2d | 4-(trifluoromethyl)phenylamino | -S-CH₂-CO-NH-(5-nitrothiazol-2-yl) | K562 | 7.4 (Abl kinase) | [10] |

B. Antimicrobial Activity

The 1,3,4-thiadiazole nucleus is also a well-known pharmacophore in the development of antimicrobial agents.[1][2] Derivatives have shown broad-spectrum activity against various Gram-positive and Gram-negative bacteria, as well as fungi.[6]

Mechanism of Action

The exact mechanism of antimicrobial action can vary, but it is often attributed to the ability of the thiadiazole ring and its substituents to interfere with essential cellular processes in microorganisms. This can include the inhibition of enzymes crucial for cell wall synthesis, DNA replication, or protein synthesis.[1] The lipophilicity of the compounds, which is influenced by the substituents, plays a significant role in their ability to penetrate microbial cell membranes.

Structure-Activity Relationship (SAR)

-

Lipophilicity: Increasing the lipophilicity of the molecule through the addition of hydrophobic groups can enhance antimicrobial activity by facilitating passage through the microbial cell wall and membrane.

-

Electronic Effects: The presence of electron-withdrawing groups on the aromatic rings can contribute to increased antimicrobial potency.[6]

Table 2: Antimicrobial Activity of Selected 1,3,4-Thiadiazole Analogs

| Compound ID | Substituents | Target Microorganism | Activity (e.g., MIC, Zone of Inhibition) | Reference |

| 3a | 2-chlorophenyl derivative | Bacillus polymyxa | MIC = 2.5 µg/mL | [6] |

| 3b | 5-(ethylthio)- and 5-methyl-6-thioxo-1,3,5-thiadiazinan-3-yl | Xanthomonas oryzae pv. oryzae | 56% inhibition at 100 µg/mL |

IV. Future Perspectives and Conclusion

The 3-(5-Methyl-1,3,4-thiadiazol-2-YL)aniline scaffold represents a highly promising starting point for the development of novel anticancer and antimicrobial agents. The synthetic accessibility of this class of compounds, coupled with their potent and tunable biological activities, makes them an attractive area for further research.

Future efforts should focus on:

-

Lead Optimization: Systematic modification of the lead structures to improve potency, selectivity, and pharmacokinetic properties.

-

Mechanism of Action Studies: In-depth investigation into the specific molecular targets and signaling pathways modulated by these compounds to gain a clearer understanding of their therapeutic effects.

-

In Vivo Studies: Evaluation of the most promising candidates in preclinical animal models to assess their efficacy and safety profiles.

V. References

-

Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. (URL: [Link])

-

Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. (URL: [Link])

-

Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. (URL: [Link])

-

Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold. (URL: [Link])

-

Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. (URL: [Link])

-

Design, Synthesis, and Biological Evaluation of Novel 1,3,4-Thiadiazole Derivatives as Potential Antitumor Agents against Chronic Myelogenous Leukemia: Striking Effect of Nitrothiazole Moiety. (URL: [Link])

-

Discovery of 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives as apoptosis inducers via the caspase pathway with potential anticancer activity. (URL: [Link])

-

Design, Synthesis, Anticancer Screening, and Mechanistic Study of Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide Derivatives. (URL: [Link])

-

N-(5-Morpholino-2-arylimidazo[2,1-b][2][6]thiadiazol-6- yl)carboxamides as Potential Fer/FerT Kinase Inhibitors. Homology Model. (URL: [Link])

-

Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. (URL: [Link])

-

Synthesis and biological evaluation of 5-methyl-4-phenyl thiazole derivatives as anticancer agents. (URL: [Link])

-

Full article: Synthesis and anticancer activity evaluation of N-[4-(2-methylthiazol-4-yl)phenyl]acetamide derivatives containing (benz)azole moiety. (URL: [Link])

-

Investigation of N-(5-nitrothiazol-2-yl)-2-((4-oxo-3,4-Dihydroquinazolin-2-yl) Thio) Acetamide Derivatives as Potential EGFR Kinase Inhibitors. (URL: [Link])

-

Synthesis of novel 2‐acetamide‐5‐phenylthio‐1,3,4‐thiadiazole‐containing phenyl urea derivatives as potential VEGFR‐2 inhibitors. (URL: [Link])

-

Antimicrobial activity of 1, 3, 4-thiadiazole derivatives: a recent review. (URL: [Link])

-

Synthesis of novel 2‐acetamide‐5‐phenylthio‐1,3,4‐thiadiazole‐containing phenyl urea derivatives as potential VEGFR‐2 inhibitors. (URL: [Link])

-

New 1,3,4-Thiadiazole Derivatives with Anticancer Activity. (URL: [Link])

-

N-(5-Mercapto-1,3,4-Thiadiazol-2-yl)-2-Phenylacetamide Derivatives: Synthesis and In-vitro Cytotoxicity Evaluation as Potential Anticancer Agents. (URL: [Link])

-

Synthesis and Antimicrobial Activity of Some Novel 1, 3,4- Thiadiazole derivatives. (URL: [Link])

-

A review on the 1,3,4-Thiadiazole as Anticancer Activity. (URL: [Link])

-

New 1,3,4-Thiadiazole Derivatives with Anticancer Activity. (URL: [Link])

-

Design, synthesis and antimicrobial activities of novel 1,3,5-thiadiazine-2-thione derivatives containing a 1,3,4-thiadiazole group. (URL: [Link])

-

Synthesis of 3,5-dichloro-4-aminobenzoyl chloride. (URL: [Link])

Sources

- 1. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Discovery of 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives as apoptosis inducers via the caspase pathway with potential anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. bepls.com [bepls.com]

- 8. Design, Synthesis, and Biological Evaluation of Novel 1,3,4-Thiadiazole Derivatives as Potential Antitumor Agents against Chronic Myelogenous Leukemia: Striking Effect of Nitrothiazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of novel 2-acetamide-5-phenylthio-1,3,4-thiadiazole-containing phenyl urea derivatives as potential VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. New 1,3,4-Thiadiazole Derivatives with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. N-(5-Mercapto-1,3,4-Thiadiazol-2-yl)-2-Phenylacetamide Derivatives: Synthesis and In-vitro Cytotoxicity Evaluation as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

Strategic Synthesis of Novel 1,3,4-Thiadiazole Derivatives: A Technical Guide

Executive Summary: The Mesoionic Advantage

In the landscape of heterocyclic drug design, the 1,3,4-thiadiazole scaffold stands as a premier pharmacophore due to its unique "mesoionic" character.[1] Unlike its 1,2,4- or 1,2,3-isomers, the 1,3,4-system acts as a bioisostere of pyrimidine, offering high lipophilicity and the ability to cross cellular membranes while maintaining specific binding affinity.

This guide moves beyond basic textbook synthesis. It focuses on high-yield, reproducible protocols for generating 2,5-disubstituted-1,3,4-thiadiazoles, prioritizing methods that minimize side reactions (such as the formation of linear hydrazine byproducts) and maximize regioselectivity.

Structural Rationale & Pharmacophore Design[2]

Before initiating synthesis, one must understand the Structure-Activity Relationship (SAR) drivers. The 1,3,4-thiadiazole ring serves as a constrained linker that orients substituents in a specific vector space.

-

Electron Deficiency: The ring is electron-deficient, making it an excellent electron acceptor in charge-transfer interactions with receptor pockets.

-

Hydrogen Bonding: The Nitrogen at positions 3 and 4 acts as a hydrogen bond acceptor, while the Sulfur atom contributes to lipophilic interactions.

-

Substitution Strategy:

-

Position 2: Often substituted with an amine or thiol group to enhance solubility and target interaction (e.g., kinase inhibition).

-

Position 5: typically holds an aryl or heteroaryl group to secure hydrophobic pocket occupancy.

-

Synthetic Architectures: Decision Matrix

We categorize synthesis into three primary pathways based on precursor availability and stability requirements.

Diagram 1: Synthetic Strategy Map

Caption: Decision matrix for selecting the optimal synthetic pathway based on starting materials and green chemistry requirements.

Detailed Experimental Protocols

Method A: POCl₃-Mediated Dehydrative Cyclization (The "Gold Standard")

This method is preferred for its reliability in generating 2-amino-5-aryl-1,3,4-thiadiazoles directly from carboxylic acids.

Mechanism: Phosphorus oxychloride (POCl₃) acts as both a solvent and a dehydrating agent, activating the carboxylic acid to an acyl chloride in situ, which then couples with thiosemicarbazide before ring closure.

Protocol:

-

Preparation: In a dry round-bottom flask, mix the aromatic carboxylic acid (1.0 eq) with POCl₃ (5–10 mL per mmol of acid).

-

Activation: Stir at room temperature for 20 minutes. Note: This pre-activation step is crucial to form the active phosphoryl intermediate.

-

Addition: Add thiosemicarbazide (1.1 eq) slowly. Caution: The reaction is exothermic.

-

Cyclization: Reflux the mixture at 80–90 °C for 3–5 hours. Monitor via TLC (System: Hexane:EtOAc 7:3).

-

Quenching (Critical Safety Step): Cool the reaction to 0 °C. Pour the mixture slowly onto crushed ice with vigorous stirring. The excess POCl₃ will hydrolyze violently.

-

Neutralization: Adjust pH to ~8 using 50% NaOH or saturated NaHCO₃ to precipitate the free base.

-

Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol/DMF.

Method B: Oxidative Cyclization of Thiosemicarbazones

Ideal when the aldehyde precursor is more available than the acid, or when sensitive functional groups cannot withstand POCl₃.

Mechanism: This involves the formation of a Schiff base (thiosemicarbazone) followed by oxidative ring closure using Fe(III) or Iodine.

Diagram 2: Mechanistic Pathway (Oxidative Cyclization)

Caption: Mechanistic flow of oxidative cyclization via thiol-thione tautomerism and subsequent oxidation.

Protocol (FeCl₃ Method):

-

Schiff Base Formation: Reflux aromatic aldehyde (1 eq) and thiosemicarbazide (1 eq) in ethanol with catalytic acetic acid for 2 hours. Isolate the thiosemicarbazone intermediate.[2]

-

Oxidation: Suspend the thiosemicarbazone (1 eq) in ethanol. Add FeCl₃[3][4]·6H₂O (2 eq) dissolved in a minimum amount of water.

-

Reflux: Heat at 80 °C for 1–3 hours. The color will darken as Fe(III) is reduced.

-

Workup: Pour into ice water. Extract with CH₂Cl₂ if the product does not precipitate.

Data Presentation & Characterization

Successful synthesis must be validated using a multi-modal approach. Below are the expected spectral signatures.

Table 1: Spectral Validation Markers

| Technique | Functional Group | Expected Signal (approx.) | Diagnostic Value |

| FT-IR | C=N (Cyclic) | 1610 – 1640 cm⁻¹ | Confirms ring closure. |

| FT-IR | C-S-C | 680 – 700 cm⁻¹ | Characteristic thiadiazole stretch. |

| ¹H NMR | NH₂ (if 2-amino) | 7.0 – 8.0 ppm (Broad singlet) | Disappears with D₂O exchange. |

| ¹³C NMR | C=N (C2/C5) | 155 – 170 ppm | Distinctive downfield shift confirming heterocycle.[5] |

| Mass Spec | Molecular Ion | [M+H]⁺ | Essential for purity confirmation. |

Emerging Trends: Microwave-Assisted Synthesis

For high-throughput screening, the microwave-assisted method is superior due to kinetic acceleration.

-

Conditions: Thiosemicarbazone + FeCl₃ in Water.[4]

-

Parameters: 200W Irradiation, 80 °C, 3–5 minutes.

-

Advantage: Water serves as a green solvent; yields typically improve by 15–20% compared to thermal reflux.

References

-

Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. Molecules, 2023.[5][6]

-

POCl3-assisted synthesis of 2-amino-1,3,4-thiadiazole/1,3,4-oxadiazole derivatives as anti-influenza agents. Arabian Journal of Chemistry, 2022.[7][8]

-

Microwave-Assisted Synthesis of 1,3,4-Thiadiazole Schiff Base Derivatives. Asian Journal of Chemistry, 2013 (Retrieved via ResearchGate).

-

Synthesis of 1,3,4-thiadiazoles. Organic Chemistry Portal.

-

Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. Molecules (via NCBI), 2020.

Sources

- 1. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Molecular iodine-promoted oxidative cyclization for the synthesis of 1,3,4-thiadiazole-fused- [1,2,4]-thiadiazole incorporating 1,4-benzodioxine moiety as potent inhibitors of α-amylase and α-glucosidase: In vitro and in silico study [frontiersin.org]

- 3. jocpr.com [jocpr.com]

- 4. static.sites.sbq.org.br [static.sites.sbq.org.br]

- 5. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation [mdpi.com]

- 6. tandfonline.com [tandfonline.com]

- 7. semanticscholar.org [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

A Technical Guide to the Anticancer Potential of 2-Anilino-5-Methyl-1,3,4-Thiadiazole Derivatives

A Note on the Subject: Initial searches for the specific compound 3-(5-Methyl-1,3,4-thiadiazol-2-YL)aniline did not yield specific data. Therefore, this guide will focus on the closely related and extensively studied class of 2-anilino-5-methyl-1,3,4-thiadiazole derivatives and their analogs. The principles, methodologies, and findings discussed herein are presented to provide a robust framework for researchers and drug development professionals interested in the anticancer properties of this chemical scaffold.

Introduction: The 1,3,4-Thiadiazole Scaffold in Oncology

The 1,3,4-thiadiazole ring is a five-membered heterocycle containing one sulfur and two nitrogen atoms. This scaffold is of significant interest in medicinal chemistry due to its versatile biological activities.[1] As a bioisostere of pyrimidine, a fundamental component of nucleic acids, 1,3,4-thiadiazole derivatives have the potential to interfere with DNA replication and other critical cellular processes in cancer cells.[2][3] The mesoionic character of the thiadiazole ring allows for favorable transmembrane passage, enhancing the bioavailability of compounds containing this moiety.[1]

A number of 1,3,4-thiadiazole-containing compounds have already entered clinical use, including the diuretic acetazolamide and the antibacterial sulfamethizole.[2] More recently, derivatives such as litronesib and filanesib have been investigated as anticancer agents in clinical trials. This guide will provide an in-depth exploration of the synthesis, proposed mechanisms of action, and preclinical evaluation of 2-anilino-5-methyl-1,3,4-thiadiazole derivatives as a promising class of anticancer agents.

Synthesis of 2-Anilino-5-Substituted-1,3,4-Thiadiazoles

A common and effective method for the synthesis of 2-anilino-5-substituted-1,3,4-thiadiazoles involves the oxidative cyclization of the corresponding thiosemicarbazones. This approach offers a straightforward route to a diverse range of derivatives.

General Synthetic Protocol

A typical synthesis involves a two-step process: the formation of a thiosemicarbazone followed by oxidative cyclization.

Step 1: Synthesis of 1-Aryl-4-phenylthiosemicarbazone

-

Dissolve the desired substituted aniline in a suitable solvent, such as ethanol.

-

Add phenyl isothiocyanate dropwise to the solution while stirring at room temperature.

-

To the resulting phenylthiourea solution, add hydrazine hydrate and reflux the mixture to form the corresponding thiosemicarbazide.

-

React the thiosemicarbazide with an appropriate aldehyde or ketone in an acidic medium (e.g., glacial acetic acid) to yield the 1-aryl-4-phenylthiosemicarbazone.

Step 2: Oxidative Cyclization to form 2-Anilino-5-substituted-1,3,4-thiadiazole

-

Dissolve the synthesized thiosemicarbazone in a suitable solvent, such as ethanol.

-

Add an oxidizing agent, such as ferric chloride (FeCl₃) or potassium ferricyanide (K₃[Fe(CN)₆]), to the solution.[4]

-

Heat the reaction mixture under reflux for a specified period.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and precipitate the product by adding water.

-

Collect the solid product by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified 2-anilino-5-substituted-1,3,4-thiadiazole.[4]

Synthetic Workflow Diagram

Caption: General synthetic workflow for 2-anilino-1,3,4-thiadiazoles.

Anticancer Mechanisms of Action

Derivatives of 1,3,4-thiadiazole have been shown to exert their anticancer effects through a variety of mechanisms, often targeting key pathways involved in cell proliferation, survival, and metastasis.[5]

Inhibition of Protein Kinases

Many 1,3,4-thiadiazole derivatives have been identified as potent inhibitors of protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer.

-

Epidermal Growth Factor Receptor (EGFR): Some 1,3,4-thiadiazole hybrids have demonstrated significant inhibitory effects against EGFR, a receptor tyrosine kinase that plays a central role in the growth and proliferation of several cancer types.[2] Inhibition of EGFR can block downstream signaling pathways such as the PI3K/Akt and MAPK/ERK pathways.[5]

-

Src and Abl Kinases: Certain 1,3,4-thiadiazole derivatives have been reported as dual inhibitors of Src and Abl kinases, which are involved in cell growth, differentiation, and motility.[6]

Induction of Apoptosis

Apoptosis, or programmed cell death, is a critical process for eliminating damaged or cancerous cells. Several 1,3,4-thiadiazole compounds have been shown to induce apoptosis in cancer cells.

-

Caspase Activation: The cytotoxic effects of some derivatives have been linked to the activation of caspases, a family of proteases that execute the apoptotic program. This can be initiated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[3]

-

Modulation of Bcl-2 Family Proteins: Some compounds may induce apoptosis by altering the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.

Cell Cycle Arrest

Disruption of the normal cell cycle is a hallmark of cancer. Certain 1,3,4-thiadiazole derivatives can induce cell cycle arrest at specific checkpoints, preventing cancer cells from dividing. For example, some derivatives have been shown to cause cell cycle arrest at the G2/M phase.[7]

Signaling Pathway Diagram: EGFR Inhibition

Caption: Inhibition of the EGFR signaling pathway by thiadiazole derivatives.

In-Vitro Evaluation of Anticancer Activity

The preliminary assessment of the anticancer potential of newly synthesized compounds is typically conducted through in-vitro cytotoxicity assays against a panel of human cancer cell lines.

MTT Assay Protocol for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[6]

Materials:

-

Human cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Test compounds dissolved in DMSO

-

96-well microplates

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at an appropriate density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

In-Vitro Cytotoxicity Data of Representative 1,3,4-Thiadiazole Derivatives

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 2-(Aryl)amino-5-(aryl)-1,3,4-thiadiazoles | MCF-7 (Breast) | 49.6 | [3] |

| MDA-MB-231 (Breast) | 53.4 | [3] | |

| 5-(Aryl)-1,3,4-thiadiazole-based compounds | MCF-7 (Breast) | 2.32 - 5.36 | [7] |

| HepG2 (Liver) | 3.13 - 6.51 | [7] | |

| N-(1,3,4-thiadiazol-2-yl)benzamides | MCF-7 (Breast) | 0.77 - 3.43 | [2] |

| A549 (Lung) | 0.89 - 2.54 | [2] | |

| 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine | LoVo (Colon) | 2.44 | [8] |

| MCF-7 (Breast) | 23.29 | [8] |

In-Vivo Anticancer Studies

While in-vitro assays provide valuable initial data, in-vivo studies are essential to evaluate the efficacy and safety of potential anticancer compounds in a whole-organism context.

Xenograft Models

Human tumor xenograft models in immunocompromised mice are commonly used to assess the in-vivo anticancer activity of novel compounds.

General Procedure:

-

Human cancer cells are subcutaneously injected into the flank of immunocompromised mice.

-

Once tumors reach a palpable size, the mice are randomized into control and treatment groups.

-

The test compound is administered to the treatment group via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.

-

Tumor growth is monitored regularly by measuring tumor volume.

-

At the end of the study, the mice are euthanized, and the tumors are excised and weighed.

-

The efficacy of the compound is determined by comparing the tumor growth in the treated group to the control group.

Some studies on 1,2,3-thiadiazole derivatives have shown significant inhibition of tumor growth and metastatic potential in T47D (human breast cancer) xenografts.[1]

Conclusion and Future Directions

The 2-anilino-5-methyl-1,3,4-thiadiazole scaffold represents a promising framework for the development of novel anticancer agents. The synthetic accessibility and the potential for diverse substitutions on both the aniline and thiadiazole rings allow for the generation of large libraries of compounds for screening. The multifaceted mechanisms of action, including kinase inhibition and induction of apoptosis, suggest that these compounds may be effective against a broad range of cancers.

Future research in this area should focus on:

-

Structure-Activity Relationship (SAR) Studies: A systematic investigation of how different substituents on the core structure influence anticancer activity and selectivity.

-

Target Identification and Validation: Elucidating the specific molecular targets of the most potent compounds to better understand their mechanisms of action.

-

In-Vivo Efficacy and Safety Profiling: Comprehensive preclinical studies in relevant animal models to assess the therapeutic potential and toxicity of lead compounds.

-

Combination Therapies: Investigating the synergistic effects of 2-anilino-1,3,4-thiadiazole derivatives with existing anticancer drugs.

The continued exploration of this versatile heterocyclic scaffold holds significant promise for the discovery of next-generation cancer therapeutics.

References

-

Butnariu, D., et al. (2023). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. Pharmaceuticals, 16(4), 580. [Link]

-

Martvon, A., Stankovský, Š., & Uher, M. (1980). Synthesis and some spectral properties of 5-substituted 2-anilino-l,3,4-thiadiazoles. Chemical Papers, 34(1), 118-124. [Link]

-

Jadhav, V., et al. (2020). Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. Molecules, 25(17), 3845. [Link]

-

Foroumadi, A., et al. (2018). Synthesis and cytotoxic activity evaluation of some new 1, 3, 4-oxadiazole, 1, 3, 4-thiadiazole and 1, 2, 4- triazole derivatives attached to phthalimide. Research in Pharmaceutical Sciences, 13(2), 146. [Link]

-

Fassihi, A., et al. (2017). Synthesis and Evaluation of the Cytotoxicity of a Series of 1,3,4-Thiadiazole Based Compounds as Anticancer Agents. Iranian Journal of Pharmaceutical Research, 16(1), 237. [Link]

-

Kane, S. R., et al. (2016). BIOLOGICAL EVALUATION OF SOME SYNTHESIZED N- SUBSTITUTED 1, 3, 4 THIADIAZOLE DERIVATIVES BY USING INVITRO MODEL. International Journal of Pharmaceutical and Phytopharmacological Research, 6(1), 1-5. [Link]

-

Szeliga, M., et al. (2020). Thiadiazole derivatives as anticancer agents. Pharmacological Reports, 72(3), 527-548. [Link]

-

Zyla, G., et al. (2011). The activity of a new 2-amino-1,3,4-thiadiazole derivative 4ClABT in cancer and normal cells. Folia Histochemica et Cytobiologica, 49(4), 669-677. [Link]

-

Krajewska, U., et al. (2007). Anticancer, neuroprotective activities and computational studies of 2-amino-1,3,4-thiadiazole based compound. Bioorganic & Medicinal Chemistry, 15(9), 3166-3176. [Link]

-

El-Masry, R. M., et al. (2022). New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. Pharmaceuticals, 15(12), 1476. [Link]

-

Bhosale, A. P., et al. (2023). A review on the 1,3,4-Thiadiazole as Anticancer Activity. Bulletin of Environment, Pharmacology and Life Sciences, 12(11), 378-384. [Link]

-

Dracea, N. O., et al. (2023). Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. International Journal of Molecular Sciences, 24(24), 17476. [Link]

-

Finiuk, N. S., et al. (2023). Study of the anticancer activity of N-(5-methyl-[2][9][10]thiadiazol-2-yl)-propionamide toward human tumor cells in vitro. Biopolymers and Cell, 39(2), 125-133. [Link]

-

Butnariu, D., et al. (2023). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. Pharmaceuticals, 16(4), 580. [Link]

-

Butnariu, D., et al. (2023). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. ResearchGate. [Link]

-

Sztanke, K., et al. (2022). New 1,3,4-Thiadiazole Derivatives with Anticancer Activity. Molecules, 27(6), 1814. [Link]

-

El-Sayed, N. N. E., et al. (2023). New 1,3,4-thiadiazoles as potential anticancer agents. RSC Advances, 13(24), 16298-16315. [Link]

-

Sztanke, K., et al. (2022). New 1,3,4-Thiadiazole Derivatives with Anticancer Activity. PubMed. [Link]

-

Păun, A., et al. (2020). Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections. Molecules, 25(4), 942. [Link]

-

Finiuk, N. S., et al. (2023). Study of the anticancer activity of N-(5-methyl-[2][9][10]thiadiazol-2-yl)-propionamide toward human tumor cells in vitro. Semantic Scholar. [Link]

-

Nguyen, H. T., et al. (2022). Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. Medicinal Chemistry, 18(5), 558-573. [Link]

-

Kumar, V., et al. (2014). Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. Journal of Chemistry, 2014, 1-19. [Link]

Sources

- 1. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. New 1,3,4-Thiadiazole Derivatives with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chempap.org [chempap.org]

- 5. bepls.com [bepls.com]

- 6. Synthesis and Evaluation of the Cytotoxicity of a Series of 1,3,4-Thiadiazole Based Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and cytotoxic activity evaluation of some new 1, 3, 4-oxadiazole, 1, 3, 4-thiadiazole and 1, 2, 4- triazole derivatives attached to phthalimide - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

3-(5-Methyl-1,3,4-thiadiazol-2-YL)aniline synthesis protocol

An Application Note and Comprehensive Protocol for the Synthesis of 3-(5-Methyl-1,3,4-thiadiazol-2-YL)aniline

Introduction and Significance

The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, recognized for its metabolic stability and broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The target molecule, 3-(5-Methyl-1,3,4-thiadiazol-2-YL)aniline, is a valuable bifunctional building block. It incorporates the proven bioactivity of the 1,3,4-thiadiazole ring with a reactive primary aromatic amine (aniline), making it an ideal precursor for the development of novel pharmaceutical agents, dyes, and materials.[3]

This guide provides a detailed, three-step protocol for the synthesis of 3-(5-Methyl-1,3,4-thiadiazol-2-YL)aniline. The chosen synthetic strategy is designed for clarity, reliability, and high yield. It proceeds through the formation of a stable nitro-substituted intermediate, which is subsequently reduced to afford the target aniline. This approach circumvents the challenges associated with handling reactive, unprotected anilines in earlier synthetic stages.

Overall Synthetic Scheme

The synthesis is executed in three primary stages:

-

Formation of an Acylthiosemicarbazide Intermediate: Reaction of thiosemicarbazide with acetyl chloride to form 1-acetylthiosemicarbazide.

-

Heterocyclic Ring Formation: Acid-catalyzed condensation and cyclization of the intermediate with 3-nitrobenzoyl chloride to yield 2-(3-nitrophenyl)-5-methyl-1,3,4-thiadiazole.

-

Functional Group Transformation: Selective reduction of the nitro group to an amine, yielding the final product.

Caption: High-level workflow for the synthesis of the target compound.

Mechanistic Insights: The Hantzsch-Type Thiadiazole Synthesis

The core of this synthesis is the formation of the 1,3,4-thiadiazole ring, which is a variation of the Hantzsch thiazole synthesis. The cyclization of acylthiosemicarbazide derivatives in an acidic medium is a well-established and efficient method for constructing the 1,3,4-thiadiazole heterocycle.[4][5]

The reaction proceeds via several key steps:

-

Acylation: The more nucleophilic nitrogen of the 1-acetylthiosemicarbazide attacks the electrophilic carbonyl carbon of 3-nitrobenzoyl chloride.

-

Intramolecular Cyclization: The sulfur atom, acting as a nucleophile, attacks the carbonyl carbon derived from the acetyl group.

-

Dehydration: Under acidic catalysis (e.g., using POCl₃ or H₂SO₄), a molecule of water is eliminated to form the stable, aromatic 1,3,4-thiadiazole ring.[6]

Caption: Simplified mechanism of acid-catalyzed thiadiazole formation.

Experimental Protocols

Safety Precaution: This protocol involves corrosive and toxic reagents (e.g., acetyl chloride, 3-nitrobenzoyl chloride, POCl₃, strong acids). All steps must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.

Materials and Equipment

| Reagents & Solvents | Equipment |

| Thiosemicarbazide (99%) | Round-bottom flasks (100, 250 mL) |

| Acetyl chloride (98%)[7] | Magnetic stirrer with heating mantle |

| 3-Nitrobenzoyl chloride (98%) | Reflux condenser |

| Phosphorus oxychloride (POCl₃) (99%) | Dropping funnel |

| Stannous chloride dihydrate (SnCl₂·2H₂O) | Buchner funnel and vacuum flask |

| Concentrated Hydrochloric Acid (HCl) | Beakers, graduated cylinders |

| Pyridine (anhydrous) | Thin-Layer Chromatography (TLC) plates |

| Tetrahydrofuran (THF, anhydrous) | Rotary evaporator |

| Ethanol, Ethyl Acetate, Hexane | pH paper or meter |

Step 1: Synthesis of 1-Acetylthiosemicarbazide (Intermediate 1)

Rationale: This step prepares the first key building block. The reaction acylates the N4 position of thiosemicarbazide, setting up the precursor for the 5-methyl substituent on the final thiadiazole ring.

-

Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, suspend thiosemicarbazide (9.11 g, 0.1 mol) in 100 mL of anhydrous tetrahydrofuran (THF).

-

Cooling: Cool the suspension to 0-5 °C in an ice bath.

-

Acylation: Add pyridine (8.7 mL, 0.11 mol) to the suspension. Then, add acetyl chloride (7.5 mL, 0.105 mol) dropwise via the dropping funnel over 30 minutes, ensuring the temperature remains below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and stir the mixture at room temperature for 4 hours. Monitor the reaction progress using TLC (Eluent: Ethyl Acetate/Hexane 7:3).

-

Work-up: Pour the reaction mixture into 300 mL of ice-cold water with vigorous stirring.

-

Isolation: Collect the resulting white precipitate by vacuum filtration, wash thoroughly with cold water to remove pyridine hydrochloride, and dry under vacuum.

-

Characterization: The product, 1-acetylthiosemicarbazide, should be a white solid. Determine the melting point and yield. (Expected Yield: >85%).

Step 2: Synthesis of 2-(3-Nitrophenyl)-5-methyl-1,3,4-thiadiazole (Intermediate 2)

Rationale: This is the key ring-forming step. Phosphorus oxychloride (POCl₃) acts as both a solvent and a powerful dehydrating agent to facilitate the intramolecular cyclization.[6] Starting with 3-nitrobenzoyl chloride ensures the nitro group is correctly positioned and prevents side reactions that would occur with an unprotected aniline.[8]

-

Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, place 1-acetylthiosemicarbazide (6.65 g, 0.05 mol) and 3-nitrobenzoyl chloride (9.28 g, 0.05 mol).

-

Reaction: Carefully add phosphorus oxychloride (POCl₃, 15 mL) to the mixture. Heat the reaction mixture to reflux (approx. 105-110 °C) and maintain for 3 hours. The solution should become clear.

-

Work-up: Cool the reaction mixture to room temperature and pour it slowly and carefully onto 250 g of crushed ice in a large beaker. Caution: This step is highly exothermic and releases HCl gas. Perform in a well-ventilated fume hood.

-

Neutralization: Stir the mixture until the ice has melted completely. A yellow solid should precipitate. Carefully neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~7.

-

Isolation: Collect the yellow precipitate by vacuum filtration, wash it extensively with water, and dry it under vacuum.

-

Purification: Recrystallize the crude product from ethanol to obtain pure 2-(3-nitrophenyl)-5-methyl-1,3,4-thiadiazole as yellow crystals.

-

Characterization: Determine melting point, yield, and confirm the structure using spectroscopic methods (¹H NMR, ¹³C NMR, MS).

Step 3: Synthesis of 3-(5-Methyl-1,3,4-thiadiazol-2-YL)aniline (Final Product)

Rationale: This final step converts the electron-withdrawing nitro group into the desired electron-donating amino group. The SnCl₂/HCl system is a classic and highly effective method for the reduction of aromatic nitro compounds.

-

Setup: In a 250 mL round-bottom flask, suspend the nitro-intermediate 2 (4.42 g, 0.02 mol) in 50 mL of ethanol.

-

Reduction: Add stannous chloride dihydrate (SnCl₂·2H₂O, 22.6 g, 0.1 mol) to the suspension. Heat the mixture to 70-75 °C with stirring.

-

Acidification: Slowly add 25 mL of concentrated hydrochloric acid (HCl) dropwise. The reaction is exothermic. Maintain the temperature at 70-75 °C for 2 hours after the addition is complete. Monitor by TLC until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature and pour it into 200 mL of ice-water.

-

Neutralization: Basify the mixture by carefully adding a 40% aqueous NaOH solution until the pH is >10. This will precipitate tin hydroxides.

-

Extraction: Extract the product into ethyl acetate (3 x 75 mL). Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Isolation: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel to yield the final product, 3-(5-Methyl-1,3,4-thiadiazol-2-YL)aniline, as a crystalline solid.[9]

Data Summary

| Compound | Formula | MW ( g/mol ) | Step | Reactant Moles (mol) | Product Moles (mol) | Theoretical Yield (g) |

| Intermediate 1 | C₃H₇N₃OS | 133.17 | 1 | 0.10 | ~0.085 | 11.32 |

| Intermediate 2 | C₉H₇N₃O₂S | 221.24 | 2 | 0.05 | ~0.04 | 8.85 |

| Final Product | C₉H₉N₃S | 191.25 | 3 | 0.02 | ~0.016 | 3.06 |

*Note: Moles and yields are estimates and will vary based on experimental efficiency.

References

-

Trotsko, N., Dobosz, M., & Jagiełło-Wójtowicz, E. (2007). Cyclization of thiosemicarbazide derivatives of 5-arylidene-2,4-dioxothiazolidine-3-acetic acids to 1,3,4-thiadiazoles and their pharmacological properties. Acta Poloniae Pharmaceutica, 64(3), 227-231. [Link]

-

Trotsko, N., Dobosz, M., & Jagiełło-Wójtowicz, E. (2007). Cyclization of Thiosemicarbazide Derivatives of 5-Arylidene-2,4-Dioxothiazolidine-3-Acetic Acids to 1,3,4-Thiadiazoles and Their Pharmacological Properties. Acta Poloniae Pharmaceutica - Drug Research, 64(3), 227-232. [Link]

-

Lima, L., et al. (2019). Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. Revista Brasileira de Farmacognosia, 29, 265-282. [Link]

-

Pattan, S. R., et al. (2012). Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. International Journal of Pharmacy & Life Sciences, 3(6), 1761-1772. [Link]

-

Pattan, S. (2015). Synthesis of 1,3,4-Thiadiazoles: Review. ResearchGate. [Link]

- CN102924546A - Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole.

-

Nguyen, H. T. L., et al. (2022). Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. Medicinal Chemistry, 18(5), 558-573. [Link]

- US2799683A - Preparation of 2-amino-5-alkyl-1, 3, 4-thiadiazoles.

-

Asiri, A. M., et al. (2015). Synthesis of Some New 1,3,4-Thiadiazole, Thiazole and Pyridine Derivatives Containing 1,2,3-Triazole Moiety. Molecules, 20(9), 16736-16751. [Link]

-

De Gruyter. (2017). Synthesis of 2-amino-5-mercapto-1,3,4-thiadiazole derivatives. ResearchGate. [Link]

-

Organic Chemistry Portal. Synthesis of 1,3,4-thiadiazoles. [Link]

-

Serban, G., et al. (2018). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. International Journal of Antimicrobial Agents, 52(4), 438-450. [Link]

-

Al-Jbouri, F. (2022). The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol. Research Square. [Link]

-

Asian Journal of Chemistry. (2013). Synthesis of New 1,3,4-Thiadiazole Derivatives Containing of Morpholine Ring. [Link]

-

Metwally, M. A., et al. (2011). Thiosemicarbazides: Synthesis and reactions. ResearchGate. [Link]

-

Chen, L., et al. (2019). Design, synthesis and antimicrobial activities of novel 1,3,5-thiadiazine-2-thione derivatives containing a 1,3,4-thiadiazole group. Journal of the Serbian Chemical Society, 84(9), 935-947. [Link]

-

Al-Masoudi, W. A. (2022). Synthesis and Characterization of Some New Heterocyclic Compounds Derived from Thiosemicarbazide (A Response Surface Methodology Approach). Research Square. [Link]

-

Grigoryan, M., et al. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. Molbank, 2021(3), M1267. [Link]

-

CP Lab Safety. 3-(5-Methyl-1,3,4-thiadiazol-2-yl)aniline, 95% Purity, C9H9N3S, 1 gram. [Link]

-

PubChem. 3-Aminobenzoyl chloride. [Link]

-

Sroka, W., et al. (2022). New Thiosemicarbazide Derivatives with Multidirectional Biological Action. Molecules, 27(3), 1056. [Link]

-

Dani, R. K., et al. (2015). Ni(II) and Co(III) complexes of 5-methyl-1,3,4-thiadiazole-2-thiol: Syntheses, spectral, structural, thermal analysis, and DFT calculation. ResearchGate. [Link]

-

Visagaperumal, D., Ramalingam, J., & Chandy, V. (2018). 1, 3, 4-Thiadiazoles: An Overview. Current Research in Bioorganic & Organic Chemistry. [Link]

-